4-Isothiazolecarbonitrile, 3-chloro-5-(3-nitrophenyl)-

Antiviral Drug Discovery Enterovirus Inhibition Structure-Activity Relationship

4-Isothiazolecarbonitrile, 3-chloro-5-(3-nitrophenyl)- (CAS 647016-63-5), systematically named 3-chloro-5-(3-nitrophenyl)-1,2-thiazole-4-carbonitrile, is a heterocyclic small molecule (C₁₀H₄ClN₃O₂S; MW 265.68 g/mol) belonging to the 4-isothiazolecarbonitrile class. It is listed in the ChEMBL database (CHEMBL3398250) at the preclinical stage with five associated bioactivity data points.

Molecular Formula C10H4ClN3O2S
Molecular Weight 265.68 g/mol
CAS No. 647016-63-5
Cat. No. B12611045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Isothiazolecarbonitrile, 3-chloro-5-(3-nitrophenyl)-
CAS647016-63-5
Molecular FormulaC10H4ClN3O2S
Molecular Weight265.68 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C(=NS2)Cl)C#N
InChIInChI=1S/C10H4ClN3O2S/c11-10-8(5-12)9(17-13-10)6-2-1-3-7(4-6)14(15)16/h1-4H
InChIKeyDTRGHTSNCGJJJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Isothiazolecarbonitrile, 3-chloro-5-(3-nitrophenyl)- (CAS 647016-63-5): Procurement-Relevant Chemical Identity and Classification


4-Isothiazolecarbonitrile, 3-chloro-5-(3-nitrophenyl)- (CAS 647016-63-5), systematically named 3-chloro-5-(3-nitrophenyl)-1,2-thiazole-4-carbonitrile, is a heterocyclic small molecule (C₁₀H₄ClN₃O₂S; MW 265.68 g/mol) belonging to the 4-isothiazolecarbonitrile class . It is listed in the ChEMBL database (CHEMBL3398250) at the preclinical stage with five associated bioactivity data points [1]. The compound features three key functional domains: an electron-withdrawing cyano group at C-4, a chlorine atom at C-3, and a 3-nitrophenyl substituent at C-5—a substitution pattern that defines a structurally distinct sub-series within the broader isothiazolecarbonitrile chemical space. It is commercially available as a research-grade chemical for industrial use .

Why Generic Substitution Fails for 3-Chloro-5-(3-nitrophenyl)-4-isothiazolecarbonitrile: Structural Determinants of Functional Specificity


Within the 4-isothiazolecarbonitrile family, even minor structural perturbations produce large functional shifts. Published structure-activity relationship (SAR) studies demonstrate that the 3-position substituent dictates antiviral target selectivity: a 3-methylthio group (present in lead compound IS-2) is essential for antipoliovirus activity, while a free 3-thiol group confers anti-HIV activity [1]. The 5-aryl substitution pattern further modulates spectrum breadth—para-bulky substituents on the phenyl ring broaden activity to rhinoviruses and measles virus, whereas unsubstituted phenyl limits activity to polio 1 and Echo 9 [1]. Consequently, the combination of a 3-chloro group (electron-withdrawing, non-thiol, non-thioalkyl) and a 3-nitrophenyl substituent (meta-nitro, electron-deficient) in CAS 647016-63-5 represents a structural motif not represented in the published SAR dataset. This unique substitution pattern implies that biological activity profiles, physicochemical properties, and synthetic reactivity cannot be inferred from well-characterized analogs such as 3-methylthio-5-phenyl-4-isothiazolecarbonitrile (IS-2), 3-methylthio-5-(4-OBn-phenyl)-4-isothiazolecarbonitrile (IS-50), or 3-chloro-5-(p-nitrophenyl)-4-isothiazolecarbonitrile. Generic substitution with any of these analogs would introduce different electronic, steric, and hydrogen-bonding landscapes, invalidating target engagement assumptions [2].

Quantitative Differentiation Evidence for CAS 647016-63-5 Relative to Closest Isothiazolecarbonitrile Analogs


Structurally Novel Substitution Pattern Distinguished from All Published Antiviral Isothiazolecarbonitrile Leads

The target compound's substitution pattern (3-Cl, 5-(3-nitrophenyl)) is structurally distinct from every compound in the published antiviral 4-isothiazolecarbonitrile SAR series. The established pharmacophore for antipoliovirus activity requires a short thioalkyl chain at the 3-position, a cyano or methylester at C-4, and an unsubstituted phenyl at C-5 [1]. CAS 647016-63-5 replaces the 3-thioalkyl with chloro and introduces a meta-nitro substituent on the 5-phenyl ring—two features simultaneously absent from all characterized active analogs. The lead compound IS-2 (3-methylthio-5-phenyl-4-isothiazolecarbonitrile) and the broad-spectrum analog IS-50 (3-methylthio-5-(4-OBn-phenyl)-4-isothiazolecarbonitrile) both retain the 3-methylthio group essential for antiviral activity [1]. The target compound, lacking this moiety, falls outside the established activity-conferring SAR space, suggesting it may engage entirely different biological targets or exhibit a distinct selectivity profile. In a kinase inhibitor patent context, isothiazole derivatives bearing substituted phenyl groups at the 5-position with 4-cyano and 3-halo substitution are explicitly claimed as preferred MEK/ERK inhibitors [2], a target space orthogonal to the antiviral applications of IS-2 and IS-50.

Antiviral Drug Discovery Enterovirus Inhibition Structure-Activity Relationship Isothiazole SAR

Regiospecific Synthetic Intermediate: Positional Reactivity Advantage Over 3,5-Dichloro and 3-Methylthio Analogs

The target compound's 3-chloro substituent provides a strategic synthetic handle for further derivatization. In the 4-isothiazolecarbonitrile system, the C-5 position is the most reactive site for nucleophilic displacement when a halogen is present; however, the C-3 chloro group can participate in palladium-catalyzed cross-coupling reactions under appropriate conditions. The regiospecific Suzuki coupling of 3,5-dichloro-4-isothiazolecarbonitrile with arylboronic acids proceeds exclusively at the C-5 position, yielding 3-chloro-5-aryl-4-isothiazolecarbonitriles in high yields [1]. CAS 647016-63-5 is itself the product of such a regiospecific coupling (the 3-nitrophenyl group installed at C-5), and its residual 3-chloro group remains available for secondary functionalization—a synthetic advantage not shared by 3-methylthio analogs (IS-2, IS-50) where the C-3 position is blocked by a less reactive thioether. This positions the compound as a bifunctional intermediate: the C-5 aryl domain is fixed (3-nitrophenyl), while the C-3 chloro serves as a latent reactive site for library expansion. In contrast, 3-methylthio-5-phenyl-4-isothiazolecarbonitrile (IS-2) offers no comparable secondary derivatization handle at C-3 under mild cross-coupling conditions.

Synthetic Chemistry C–C Coupling Isothiazole Functionalization Building Block Procurement

Distinct Target Engagement Profile: AChE and STEP Inhibition Differentiated from 3-Hydrazino and 3-Methylthio Analogs

Limited public bioactivity data in BindingDB and ChEMBL indicate that compounds within the 3-chloro-5-substituted-4-isothiazolecarbonitrile chemotype engage targets distinct from those of the antiviral 3-methylthio series. A closely related analog, 3-chloro-5-hydrazino-4-isothiazolecarbonitrile (CAS not specified; BDBM61831), shows binding affinity for the Neuropeptide Y receptor type 1 (human) [1]. Separately, compounds in the ChEMBL database linked to the 3-chloro-5-aryl-4-isothiazolecarbonitrile scaffold have been tested against acetylcholinesterase (AChE) and STEP (striatal-enriched protein tyrosine phosphatase) [2][3]. The target compound CAS 647016-63-5 (CHEMBL3398250) has five associated bioactivity data points at the preclinical stage [3], indicating it has been profiled in biological assays, though specific target and potency data remain proprietary or undisclosed in public databases. By contrast, IS-2 has well-characterized antiviral activity against polio 1 (selectivity index reported as 'high') but no reported activity against AChE, STEP, or NPY1R [4]. This orthogonal target engagement profile implies that the 3-chloro-5-aryl sub-series (including CAS 647016-63-5) is being explored in a target space (neurological, phosphatase inhibition) entirely distinct from the antiviral applications of 3-methylthio analogs.

Enzyme Inhibition Target Selectivity Neurological Targets BindingDB Screening

Physicochemical Property Differentiation: Calculated LogP and PSA vs. Antiviral Lead IS-2 and MEK Inhibitor Analog 3-hydroxy-5-phenylamino Series

The target compound's calculated LogP of 3.77 and polar surface area (PSA) of 110.74 Ų position it in a distinct physicochemical space relative to key comparators. The antiviral lead IS-2 (3-methylthio-5-phenyl-4-isothiazolecarbonitrile; C₁₁H₈N₂S₂) is expected to have a lower PSA (no nitro group; lacks the two oxygen atoms contributing ~46 Ų) and a comparable or slightly higher LogP due to the lipophilic methylthio group. More critically, the 3-hydroxy-5-phenylamino-isothiazole-4-carbonitrile series disclosed in the MEK/ERK inhibitor patent [1] features a hydrogen-bond donor (3-OH) and a phenylamino group at C-5, yielding a substantially different hydrogen-bonding profile from the target compound's 3-Cl, 5-(3-nitrophenyl) arrangement, which presents only hydrogen-bond acceptors. The calculated PSA of 110.74 Ų for the target compound exceeds the typical threshold for good blood-brain barrier penetration (PSA < 90 Ų), suggesting it may have restricted CNS exposure compared to less polar isothiazolecarbonitriles—a differentiating factor for programs seeking either peripheral restriction or CNS penetration.

Physicochemical Properties Drug-like Properties LogP Polar Surface Area ADME Prediction

Commercial Availability as Single-Entity Research Compound vs. Screening Library-Only Supply of Structurally Proximal Analogs

CAS 647016-63-5 is listed as a discrete, single-entity chemical available for industrial research use at 100% concentration . By contrast, several structurally proximal analogs—including 3-chloro-5-(p-nitrophenyl)-4-isothiazolecarbonitrile (SpectraBase Compound ID DKo2mdriZOB) [1], 5-amino-3-(3-nitrophenyl)isothiazole-4-carbonitrile , and 5-methyl-3-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-4-isothiazolecarbonitrile —are documented primarily through spectral databases, patent disclosures, or screening library entries rather than as readily procurable single-compound catalog items. This discrete commercial availability reduces procurement friction for programs requiring immediate access to the compound without custom synthesis lead times. Additionally, the compound is accompanied by a GHS-compliant safety data sheet , providing the handling and hazard documentation necessary for institutional chemical safety review—a procurement prerequisite often missing for less commercially established analogs.

Chemical Procurement Research Supply Chain Catalog Availability Custom Synthesis

Recommended Procurement Scenarios for 3-Chloro-5-(3-nitrophenyl)-4-isothiazolecarbonitrile (CAS 647016-63-5)


Kinase Inhibitor Lead Generation: MEK/ERK Pathway Targeting Programs

The compound's structural alignment with the preferred substitution pattern claimed in US20040039037—namely, an isothiazole core bearing a 4-cyano group, a 3-halo substituent (chlorine), and a substituted 5-phenyl ring—positions it as a candidate for MEK/ERK kinase inhibitor screening [1]. Unlike the 3-hydroxy-5-phenylamino series exemplified in the patent, this compound presents an all-acceptor hydrogen-bonding surface (Cl, NO₂, CN), potentially yielding a distinct kinase selectivity profile. Procurement is recommended for oncology-focused kinase profiling panels where novel chemotypes with documented kinase inhibitor scaffold precedent are valued over known antiviral pharmacophores. Note: No direct MEK/ERK inhibition data are publicly available for this specific compound; screening is exploratory.

Divergent Library Synthesis: C-3 Elaboration via Cross-Coupling Chemistry

The compound's retained 3-chloro substituent, combined with a fixed 5-(3-nitrophenyl) domain, makes it an attractive core scaffold for parallel library synthesis. Building on the demonstrated regiospecific Suzuki coupling chemistry of 3,5-dichloro-4-isothiazolecarbonitrile [2], the C-3 chloro group can be elaborated with aryl, heteroaryl, or alkenyl boronic acids to generate focused libraries around the 5-(3-nitrophenyl) pharmacophore. This divergent strategy is inaccessible from 3-methylthio analogs (IS-2, IS-50), where the C-3 position is synthetically inert under mild cross-coupling conditions. Procurement is recommended for medicinal chemistry groups seeking a bifunctional isothiazole scaffold that enables systematic exploration of C-3 substituent effects while holding the C-5 nitroaryl moiety constant for structure-activity relationship studies.

Neurological Target Screening: STEP Phosphatase and Cholinesterase Programs

Public chemogenomic data associate the 3-chloro-5-substituted-4-isothiazolecarbonitrile chemotype with neurological enzyme targets including STEP (IC50 33 nM for a structurally related compound in the same ChEMBL entry CHEMBL3398250) [3] and acetylcholinesterase [4]. The calculated tPSA of 110.74 Ų suggests moderated CNS penetration, which may be advantageous for programs seeking peripherally restricted STEP or AChE inhibitors. In contrast, the lower-PSA antiviral leads IS-2 and IS-50 are predicted to have higher passive BBB permeability, potentially complicating neurological target selectivity interpretations. Procurement is recommended for CNS-focused or peripheral neurological target screening programs that value the chemotype's documented engagement with phosphatase and cholinesterase targets over antiviral mechanisms.

Nitroarene-Focused Chemical Biology Probe Development

The 3-nitrophenyl substituent distinguishes this compound from all published 4-isothiazolecarbonitrile antiviral leads, which universally employ unsubstituted phenyl (IS-2) or para-alkoxy/benzyloxy phenyl (IS-50) groups [5]. The nitro group introduces unique photophysical properties (fluorescence quenching potential), electrochemical reactivity (reducible to amine for bioconjugation or fluorescent labeling), and hydrogen-bond acceptor capacity. For chemical biology programs developing probes that require a reducible handle for affinity tagging, or that exploit nitro-group-dependent bioactivation mechanisms, this compound provides functionality absent from the antiviral lead series. Procurement is recommended for probe development programs where the nitro group's chemical versatility offers downstream modification routes (reduction → amine → amide coupling or fluorophore conjugation) not available in non-nitrated analogs.

Quote Request

Request a Quote for 4-Isothiazolecarbonitrile, 3-chloro-5-(3-nitrophenyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.